Cas no 66258-29-5 (Acetamide, N,N'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-)
66258-29-5 structure
Product Name:Acetamide, N,N'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
CAS No:66258-29-5
MF:C14H20N2O2
MW:248.320803642273
CID:396605
PubChem ID:71375140
Update Time:2025-04-19
Acetamide, N,N'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N,N'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
- N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide
- N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide
- DTXSID10797893
- N,N'-(2,3,5,6-Tetramethyl-1,4-phenylene)diacetamide
- 66258-29-5
-
- Inchi: 1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18)
- InChI Key: BEVBUPBUAZWGSF-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=C(C)C(C)=C(C(C)=C1C)NC(C)=O
Computed Properties
- Exact Mass: 248.1526
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
Acetamide, N,N'-(2,3,5,6-tetramethyl-1,4-phenylene)bis- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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